molecular formula C9H10O2 B142297 (S)-2-Phenoxypropanal CAS No. 149646-90-2

(S)-2-Phenoxypropanal

Cat. No.: B142297
CAS No.: 149646-90-2
M. Wt: 150.17 g/mol
InChI Key: WIYQCLDTSROCTN-QMMMGPOBSA-N
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Description

(S)-2-Phenoxypropanal is an organic compound with the molecular formula C9H10O2. It is a colorless liquid with a faint aromatic odor. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is also referred to as 2-Phenoxypropanal and has a molecular weight of 150.17 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-2-Phenoxypropanal can be synthesized through several methods. One common method involves the reaction of phenol with propylene oxide in the presence of a catalyst such as aluminum oxide (Al2O3) and magnesium oxide (MgO) on an iron oxide (Fe3O4) support . The reaction is typically carried out at elevated temperatures to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of phenolate and monohalohydrin. The phenolate is reacted with monohalohydrin at a temperature below the boiling point of the reaction mixture to produce phenoxyethanol, which can then be further processed to obtain this compound .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Phenoxypropanal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed

The major products formed from these reactions include phenoxyacetic acid (from oxidation), 2-phenoxypropanol (from reduction), and various substituted phenoxypropanals (from substitution reactions) .

Scientific Research Applications

(S)-2-Phenoxypropanal has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-Phenoxypropanal involves its interaction with specific molecular targets and pathways. It is known to exert its effects by binding to enzymes and altering their activity. This compound can inhibit the growth of certain microorganisms by disrupting their cell membrane integrity and metabolic processes .

Comparison with Similar Compounds

Properties

CAS No.

149646-90-2

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

(2S)-2-phenoxypropanal

InChI

InChI=1S/C9H10O2/c1-8(7-10)11-9-5-3-2-4-6-9/h2-8H,1H3/t8-/m0/s1

InChI Key

WIYQCLDTSROCTN-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](C=O)OC1=CC=CC=C1

SMILES

CC(C=O)OC1=CC=CC=C1

Canonical SMILES

CC(C=O)OC1=CC=CC=C1

Synonyms

Propanal, 2-phenoxy-, (S)- (9CI)

Origin of Product

United States

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